molecular formula C16H14N2O4S B2631746 N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide CAS No. 887346-09-0

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2631746
CAS No.: 887346-09-0
M. Wt: 330.36
InChI Key: JNNRLJHDJYFQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Sulfamoylphenyl)-2H-chromene-3-carboxamide is a synthetic hybrid compound incorporating chromene (coumarin) and sulfonamide pharmacophores, a class of molecules known for diverse biological activities. This structure is of significant interest in medicinal chemistry research, particularly as a scaffold for developing enzyme inhibitors . Chromene-sulfonamide hybrids have demonstrated potent inhibitory activity against carbonic anhydrase (CA) isoforms, which are important therapeutic targets . Specifically, closely related analogs have shown excellent nanomolar-range inhibition against the tumor-associated transmembrane isoforms hCA IX and hCA XII . The overexpression of these isoforms in hypoxic tumors makes them attractive targets for anticancer drug discovery, and inhibitors can interfere with processes linked to cancer progression . The incorporation of the primary sulfonamide group is a classic strategy for designing effective CA inhibitors (CAIs) as it coordinates the zinc ion in the enzyme's active site . Beyond CA inhibition, compounds combining coumarin and sulfonamide structures have been investigated for a broad spectrum of other research applications. Studies on similar derivatives have revealed promising antioxidant , antimicrobial , and anti-inflammatory activities in vitro . The anti-inflammatory potential is further supported by evaluations showing that some derivatives exhibit in vitro COX-2 inhibitory activity and significant in vivo inhibition of edema . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-23(20,21)14-7-5-13(6-8-14)18-16(19)12-9-11-3-1-2-4-15(11)22-10-12/h1-9H,10H2,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNRLJHDJYFQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide typically involves the reaction of 4-sulfamoylphenylamine with 2H-chromene-3-carboxylic acid or its derivatives. One common method includes the use of acyl chlorides under mild conditions to form the desired amide bond . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors that allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Comparison with Similar Compounds

N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide

  • Structural Difference : Replaces the sulfamoylphenyl group with a 4-methoxyphenethyl chain and introduces a ketone (oxo) at the chromene C2 position .
  • Synthetic Pathway: Similar to Method A but uses 4-methoxyphenethylamine instead of 4-sulfamoylaniline.

3,4-Dihydro-2H-Benzo[h]Chromene Derivatives

  • Structural Difference : Features a fused chromene-benzene ring system and lacks the sulfamoylphenyl group .
  • Reported Activity : Acts as NF-κB inhibitors, highlighting the pharmacological versatility of chromene scaffolds .

Table 1: Chromene Derivatives Comparison

Compound Substituent Key Features Synthesis Yield Biological Activity Reference
N-(4-Sulfamoylphenyl)-2H-chromene-3-carboxamide Sulfamoylphenyl High melting point (>300°C) 86% (Method B) Not reported
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Oxo group at C2 Not reported Not reported
3,4-Dihydro-2H-benzo[h]chromene Fused benzene ring NF-κB inhibition Not reported Anti-inflammatory

Sulfamoylphenyl-Containing Acetamide Derivatives

N-(4-Sulfamoylphenyl)acetamide Variants

Multiple derivatives with modified acetamide side chains were synthesized ():

  • Examples: 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Yield: 59%, m.p. 144.2°C) . 2-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Yield: 68%, m.p. 128.4°C) .
  • Structural Impact : Heterocyclic substituents (e.g., thiazole, pyrazole) may enhance binding to biological targets like kinases or carbonic anhydrases.

Table 2: Acetamide Derivatives Comparison

Compound (Selected Examples) Substituent Yield (%) Melting Point (°C) Reference
Target Chromene-Carboxamide Chromene core 86 >300
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Ethoxybenzothiazole 59 144.2
2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide Quinoline 59 144.1

Enzyme Inhibitors with Sulfamoyl Moieties

Indole-2,3-Dione Thiosemicarbazones

  • Example : 1H-Indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] (4a–m) .
  • Activity : Potent inhibition of Candida glabrata carbonic anhydrase (KI = 6.4–63.9 nM) with high selectivity over human isoforms .
  • Comparison : The sulfamoyl group facilitates enzyme binding, but the indole-thiosemicarbazone scaffold differs significantly from the chromene-carboxamide structure.

N-((4-Sulfamoylphenyl)Carbamothioyl) Amides

  • Synthesis : Acylation of 4-thioureidobenzenesulfonamide with acid chlorides (Yield: 22–75%) .
  • Structural Contrast: Thiourea linkage vs.

Biological Activity

N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, also known as 6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide, is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene core with a sulfonamide group attached to a phenyl ring at the 4-position and a carboxamide functional group at the 3-position. Its molecular formula is C₁₈H₁₈N₂O₃S, with a molecular weight of approximately 344.34 g/mol. The presence of the sulfonamide moiety enhances solubility and alters biological activity, making it a candidate for medicinal chemistry applications.

Inhibition of Ecto-5'-Nucleotidase
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting ecto-5'-nucleotidase. This enzyme plays a crucial role in purinergic signaling by converting adenosine monophosphate (AMP) to adenosine. Inhibition of this enzyme can impact various physiological processes, including those related to cancer and inflammatory diseases .

Antibacterial Activity
The compound has demonstrated significant antibacterial activity, particularly against Staphylococcus species. This property is attributed to its ability to disrupt bacterial signaling pathways through ecto-5'-nucleotidase inhibition, which may lead to reduced bacterial proliferation .

Structure-Activity Relationships (SAR)

Research into the SAR of chromene derivatives has shown that modifications to the chromene structure can significantly influence biological activity. For instance, the introduction of specific substituents on the chromene ring can enhance or diminish inhibitory potency against various targets, such as carbonic anhydrases (hCA I and hCA II). Compounds with methyl substitutions at certain positions have been found to exhibit superior inhibitory activities compared to their unsubstituted counterparts .

CompoundKi Value (nM)Activity
6-methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide1.90 μMEcto-5'-nucleotidase inhibitor
4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide16.6hCA IX inhibitor
7,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide19.5hCA IX inhibitor
5,8-dimethyl-4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide22.5hCA IX inhibitor

Case Studies and Research Findings

  • Anticancer Potential : Preliminary studies have suggested that this compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells through caspase-dependent pathways. This effect is mediated by its interaction with tubulin, leading to cell cycle arrest in the G2/M phase .
  • Antimicrobial Activity : A study reported that the compound exhibited potent antimicrobial effects against various bacterial strains, indicating its potential as a therapeutic agent for treating infections caused by resistant bacteria .
  • Therapeutic Implications : The inhibition of ecto-5'-nucleotidase suggests potential applications in treating conditions associated with dysregulated purinergic signaling, such as cancer and inflammatory diseases. Further research is needed to elucidate the full therapeutic potential and safety profile of this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide with high purity?

  • Methodology : The synthesis typically involves coupling reactions between chromene-3-carboxylic acid derivatives and 4-sulfamoylaniline. Key steps include:

  • Deprotonation : Use potassium carbonate or similar bases to activate the carboxylic acid group for nucleophilic attack .
  • Solvent selection : Dry DMF or dichloromethane under nitrogen to minimize side reactions .
  • Purification : Flash column chromatography on silica gel followed by recrystallization (e.g., from acetone/ethanol mixtures) to achieve >95% purity. Monitor purity via HPLC or LC-MS .

Q. How can the crystal structure of this compound be resolved, and which software tools are critical for refinement?

  • Methodology : X-ray diffraction (XRD) is the gold standard. Steps include:

  • Data collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : Employ SHELXS or SHELXD for initial phasing, followed by SHELXL for refinement. Validate hydrogen bonding and sulfonamide conformation using ORTEP-3 for graphical representation .
  • Validation : Check R-factor convergence (<0.05) and residual electron density maps for errors .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity (e.g., COX-2 inhibition vs. HDAC modulation) be resolved experimentally?

  • Methodology :

  • Target validation : Perform competitive binding assays (SPR or ITC) to confirm direct interactions with COX-2 or HDAC isoforms .
  • Functional assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorometric HDAC activity kits) versus cell-based models (e.g., LPS-induced COX-2 expression in macrophages) .
  • Structural analogs : Synthesize derivatives lacking the sulfamoyl group to isolate mechanistic contributions .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and binding modes?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) or HDAC1 (PDB ID: 4BKX). Focus on sulfonamide hydrogen bonding and chromene π-stacking .
  • ADMET prediction : Employ SwissADME or ADMETLab 2.0 to assess logP, solubility, and CYP450 inhibition. Note the sulfamoyl group’s potential renal excretion implications .

Q. How can researchers optimize crystallization conditions for challenging polymorphs of this compound?

  • Methodology :

  • Screening : Use high-throughput vapor diffusion (e.g., 24-well Hampton Research screens) with PEGs, alcohols, or acetone as precipitants .
  • Additives : Introduce trace DMSO or ionic liquids to disrupt π-π stacking and promote monoclinic over triclinic forms .
  • Temperature gradients : Perform crystallization at 4°C, 20°C, and 37°C to identify thermodynamically stable forms .

Data Interpretation & Validation

Q. What analytical techniques are essential for confirming the compound’s stability under physiological conditions?

  • Methodology :

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs). Focus on sulfonamide hydrolysis or chromene oxidation .
  • NMR stability studies : Track peak shifts in D₂O/PBS solutions over time using ¹H and ¹³C NMR .

Q. How should researchers address discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

  • Methodology :

  • Force field adjustment : Re-run simulations with CHARMM36 or AMBER20 to better model sulfonamide electrostatic contributions .
  • Solvent effects : Include explicit water molecules or implicit solvation models (e.g., GB/SA) in docking workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.